Acetaminophen

Description

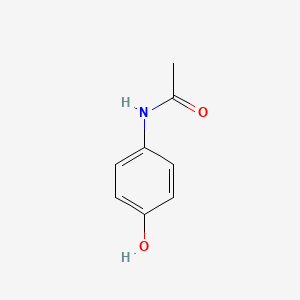

Paracetamol is a member of the class of phenols that is 4-aminophenol in which one of the hydrogens attached to the amino group has been replaced by an acetyl group. It has a role as a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, a non-narcotic analgesic, an antipyretic, a non-steroidal anti-inflammatory drug, a cyclooxygenase 3 inhibitor, a xenobiotic, an environmental contaminant, a human blood serum metabolite, a hepatotoxic agent, a ferroptosis inducer and a geroprotector. It is a member of phenols and a member of acetamides. It is functionally related to a 4-aminophenol.

Acetaminophen (paracetamol), also commonly known as Tylenol, is the most commonly taken analgesic worldwide and is recommended as first-line therapy in pain conditions by the World Health Organization (WHO). It is also used for its antipyretic effects, helping to reduce fever. This drug was initially approved by the U.S. FDA in 1951 and is available in a variety of forms including syrup form, regular tablets, effervescent tablets, injection, suppository, and other forms. this compound is often found combined with other drugs in more than 600 over the counter (OTC) allergy medications, cold medications, sleep medications, pain relievers, and other products. Confusion about dosing of this drug may be caused by the availability of different formulas, strengths, and dosage instructions for children of different ages. Due to the possibility of fatal overdose and liver failure associated with the incorrect use of this compound, it is important to follow current and available national and manufacturer dosing guidelines while this drug is taken or prescribed.

This compound is a widely used nonprescription analgesic and antipyretic medication for mild-to-moderate pain and fever. Harmless at low doses, this compound has direct hepatotoxic potential when taken as an overdose and can cause acute liver injury and death from acute liver failure. Even in therapeutic doses, this compound can cause transient serum aminotransferase elevations.

This compound has been reported in Streptomyces xiamenensis and Euglena gracilis with data available.

This compound is a p-aminophenol derivative with analgesic and antipyretic activities. Although the exact mechanism through which this compound exert its effects has yet to be fully determined, this compound may inhibit the nitric oxide (NO) pathway mediated by a variety of neurotransmitter receptors including N-methyl-D-aspartate (NMDA) and substance P, resulting in elevation of the pain threshold. The antipyretic activity may result from inhibition of prostaglandin synthesis and release in the central nervous system (CNS) and prostaglandin-mediated effects on the heat-regulating center in the anterior hypothalamus.

Theraflu is any of the commercial combination preparations, by Novartis, containing a combination of any of the following agents: the analgesic antipyretic this compound, an antihistamine (chlorpheniramine maleate, diphenhydramine hydrochloride, doxylamine succinate or pheniramine maleate), the antitussive dextromethorphan maleate and/or a decongestant (phenylephrine hydrochloride or pseudoephedrine hydrochloride). Theraflu preparations are used to relieve symptoms of cold and flu. This compound exerts its actions by inhibiting prostaglandin synthesis. The antihistamines block the effects of histamine. Dextromethorphan exerts its activity by raising the threshold for coughing in the cough center. The decongestants are sympathomimetic agents that cause vasoconstriction mediated through alpha-adrenergic receptors. This reduces blood flow, decreases swelling and prevents nasal and sinus congestion.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1968 and has 12 approved and 96 investigational indications. This drug has a black box warning from the FDA.

This compound, also known as paracetamol, is commonly used for its analgesic and antipyretic effects. Its therapeutic effects are similar to salicylates, but it lacks anti-inflammatory, antiplatelet, and gastric ulcerative effects. The excellent tolerability of therapeutic doses of paracetamol (this compound) is a major factor in the very wide use of the drug. The major problem in the use of paracetamol is its hepatotoxicity after an overdose. Hepatotoxicity has also been reported after therapeutic doses, but critical analysis indicates that most patients with alleged toxicity from therapeutic doses have taken overdoses. Importantly, prospective studies indicate that therapeutic doses of paracetamol are an unlikely cause of hepatotoxicity in patients who ingest moderate to large amounts of alcohol. (A7820). Single doses of paracetamol are effective analgesics for acute postoperative pain and give rise to few adverse effects. (A7821). This compound (AAP) overdose and the resulting hepatotoxicity is an important clinical problem. In addition, AAP is widely used as a prototype hepatotoxin to study mechanisms of chemical-induced cell injury and to test the hepatoprotective potential of new drugs and herbal medicines. Because of its importance, the mechanisms of AAP-induced liver cell injury have been extensively investigated and controversially discussed for many years. (A7822).

Analgesic antipyretic derivative of acetanilide. It has weak anti-inflammatory properties and is used as a common analgesic, but may cause liver, blood cell, and kidney damage.

See also: this compound; Hydrocodone Bitartrate (component of); this compound; Codeine Phosphate (component of); this compound; butalbital (component of) ... View More ...

Properties

IUPAC Name |

N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2, Array | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetaminophen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetaminophen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020006 | |

| Record name | Acetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxyacetanilide is an odorless white crystalline solid. Bitter taste. pH (saturated aqueous solution) about 6. (NTP, 1992), Colorless solid; [ICSC] Odorless white solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaminophen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>500, >500 °C | |

| Record name | Acetaminophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>22.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 72 °F (NTP, 1992), very slightly soluble in cold water but greater solubility in hot water, In water, 14,000 mg/L at 25 °C, Very slightly soluble in cold water, soluble in boiling water, Freely soluble in alcohol; soluble in methanol, ethanol, dimethylformamide, ethylene dichloride, acetone, ethyl acetate; slightly soluble in ether; practically insoluble in petroleum ether, pentane, benzene, 14 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate) | |

| Record name | SID56422763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaminophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.293 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.293 g/cu cm at 21 °C, 1.3 g/cm³ | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.2 | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000007 [mmHg], 6.29X10-5 mm Hg at 25 °C | |

| Record name | Acetaminophen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large monoclinic prisms from water | |

CAS No. |

103-90-2 | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetaminophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetaminophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetaminophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paracetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362O9ITL9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

336 to 342 °F (NTP, 1992), 168-172, 168 °C, MP: 169-170.5 °C, 170 °C, 169-170 °C | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaminophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Differential Mechanism of Acetaminophen on Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (paracetamol) remains one of the most widely used analgesics and antipyretics globally, yet its precise mechanism of action on cyclooxygenase (COX) enzymes has been a subject of extensive research and debate. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits weak anti-inflammatory activity and a distinct gastrointestinal safety profile. This guide provides an in-depth technical overview of the current understanding of how this compound interacts with COX-1, COX-2, and the putative COX-3, focusing on its unique biochemical properties and the influence of the cellular environment. We delve into the quantitative aspects of its inhibitory actions, detail key experimental methodologies for its study, and present visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Enigma of this compound's Action

For decades, the therapeutic effects of this compound were attributed to the inhibition of prostaglandin (B15479496) synthesis, similar to NSAIDs. However, its weak inhibition of purified COX-1 and COX-2 enzymes in vitro and its lack of significant anti-inflammatory effects in peripheral tissues presented a pharmacological puzzle.[1][2] This has led to several hypotheses, including the existence of a novel COX isoform, COX-3, and the more widely accepted theory of a redox-dependent mechanism of action.[3][4] Current evidence suggests that this compound functions as a weak, moderately selective inhibitor of COX-2, with its efficacy being highly dependent on the cellular peroxide tone.[5][6]

Interaction with Cyclooxygenase Isoforms

COX-1 and COX-2: A Tale of Differential Inhibition

This compound exhibits a complex and environment-dependent inhibitory profile against the two primary COX isoforms. In various experimental settings, it has shown a modest selectivity for COX-2 over COX-1.[7][8] This selectivity, however, is considerably lower than that of classic COX-2 selective inhibitors (coxibs).[6]

The inhibitory potency of this compound is significantly influenced by the concentration of arachidonic acid and hydroperoxides in the cellular milieu.[6][9] In environments with low levels of peroxides, such as the central nervous system, this compound can effectively inhibit COX activity.[10] Conversely, in peripheral sites of inflammation where peroxide levels are high, its inhibitory effect is markedly reduced.[3] This differential activity is thought to underlie its potent analgesic and antipyretic effects (centrally mediated) and its weak anti-inflammatory action (peripherally).

The COX-3 Hypothesis: An Intriguing but Contested Target

In 2002, a splice variant of COX-1, named COX-3, was identified in canine cerebral cortex and proposed as the primary target for this compound's central nervous system effects.[11] This canine COX-3 was found to be highly sensitive to inhibition by this compound.[11] However, subsequent research has cast doubt on the existence of a functional COX-3 in humans that could serve as a primary target for this compound.[12] While splice variants of COX-1 have been identified in human tissues, they either do not produce a functional protein or do not exhibit the same sensitivity to this compound as the canine variant.[4][12] The current consensus is that the COX-3 hypothesis does not fully explain the mechanism of action of this compound in humans.[6][7]

The Peroxidase (POX) Site: The Key to Understanding this compound's Action

A compelling body of evidence points to the peroxidase (POX) site of the COX enzyme as the primary locus of this compound's inhibitory activity.[3][13] The COX enzyme has two catalytic sites: a cyclooxygenase site where arachidonic acid is converted to prostaglandin G2 (PGG2), and a peroxidase site where PGG2 is reduced to prostaglandin H2 (PGH2). For the cyclooxygenase reaction to proceed, the enzyme needs to be in an oxidized, active state. This compound, acting as a reducing agent at the POX site, can convert the active, oxidized form of the enzyme back to its inactive, resting state, thereby inhibiting prostaglandin synthesis.[1][14] This mechanism is particularly effective in environments with low peroxide levels, which are insufficient to counteract the reducing effect of this compound.[1][9]

The Role of the Metabolite AM404

Recent research has unveiled an additional layer of complexity in this compound's mechanism of action, involving its active metabolite, N-arachidonoylphenolamine (AM404).[15] In the brain, this compound is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[15][16] AM404 has been shown to act on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the brain, which are involved in pain modulation.[15][17] This pathway is believed to contribute significantly to the analgesic effects of this compound, independent of its direct action on COX enzymes.

Quantitative Data on this compound's COX Inhibition

The following tables summarize the in vitro and ex vivo inhibitory concentrations (IC50) of this compound on COX-1 and COX-2 from various studies.

| In Vitro Studies | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | 113.7 | 25.8 | 4.4 | [7][8] |

| Purified Ovine COX-1 and Human COX-2 (with glutathione (B108866) peroxidase) | 33 | 980 | 0.03 | [1][2] |

| Canine COX Isoforms (with 5 µM arachidonic acid) | 133 | 5887 | 0.02 | [6][18] |

| Ex Vivo Studies (Human) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Single 1000 mg oral dose | 105.2 | 26.3 | [7][8] |

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Activity

This protocol is adapted from methodologies used to assess the ex vivo and in vitro effects of NSAIDs on COX activity in a physiologically relevant matrix.[7][10][19]

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity in human whole blood by measuring the production of thromboxane (B8750289) B2 (TXB2) and prostaglandin E2 (PGE2), respectively.

Materials:

-

Freshly drawn human venous blood collected in tubes with no anticoagulant for COX-1 assay and with heparin for COX-2 assay.

-

This compound stock solution of known concentration.

-

Lipopolysaccharide (LPS) from E. coli.

-

Saline solution (0.9% NaCl).

-

Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.

-

Centrifuge.

-

Incubator (37°C).

Procedure:

COX-1 Activity (Thromboxane B2 production):

-

Dispense 1 mL aliquots of fresh, non-anticoagulated whole blood into polypropylene (B1209903) tubes.

-

Add various concentrations of this compound or vehicle control to the blood samples.

-

Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which serves as a stimulus for COX-1-mediated TXB2 production by platelets.

-

After incubation, centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Quantify the concentration of TXB2 in the serum samples using a specific ELISA kit according to the manufacturer's instructions.

COX-2 Activity (Prostaglandin E2 production):

-

Dispense 1 mL aliquots of heparinized whole blood into polypropylene tubes.

-

Add various concentrations of this compound or vehicle control to the blood samples.

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

-

Incubate the tubes at 37°C for 24 hours.

-

After incubation, centrifuge the samples at 2000 x g for 10 minutes at 4°C to obtain plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Quantify the concentration of PGE2 in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.[20]

Data Analysis: Calculate the percentage of inhibition of TXB2 and PGE2 production for each this compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular COX-2 Inhibition Assay in A549 Cells

This protocol describes an in vitro method to assess the inhibitory effect of this compound on COX-2 activity in a human lung carcinoma cell line (A549), which can be stimulated to express COX-2.[4][21]

Objective: To determine the IC50 of this compound for COX-2 in a controlled cellular environment.

Materials:

-

A549 cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Interleukin-1β (IL-1β).

-

This compound stock solution.

-

Arachidonic acid.

-

Phosphate-buffered saline (PBS).

-

PGE2 ELISA kit.

-

Cell culture plates (24-well).

Procedure:

-

Seed A549 cells in 24-well plates and grow to confluence.

-

Replace the culture medium with fresh medium containing IL-1β (e.g., 1 ng/mL) to induce COX-2 expression and incubate for 24 hours.

-

After induction, wash the cells with PBS.

-

Add fresh serum-free medium containing various concentrations of this compound or vehicle control to the wells and pre-incubate for 1 hour.

-

Add arachidonic acid (e.g., 10 µM) to each well to initiate the prostaglandin synthesis reaction and incubate for 15 minutes at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a specific ELISA kit.[5][22]

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration relative to the vehicle control. Determine the IC50 value as described in the whole blood assay protocol.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on COX Enzymes

References

- 1. youtube.com [youtube.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Paracetamol (this compound): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human cyclo-oxygenase-1 and an alternative splice variant: contrasts in expression of mRNA, protein and catalytic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.elabscience.com [file.elabscience.com]

- 6. COX-3: a splice variant of cyclooxygenase-1 in mouse neural tissue and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. COX-3, a cyclooxygenase-1 variant inhibited by this compound and other analgesic/antipyretic drugs: cloning, structure, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (this compound): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Cloning, expression, and functional characterization of human cyclooxygenase-1 splicing variants: evidence for intron 1 retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cloning of cyclooxygenase-1b (putative COX-3) in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Bioactive Metabolites AM404 of Paracetamol [athenaeumpub.com]

- 17. This compound (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological hypotheses: Is this compound selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prostaglandin E2 ELISA Kit (ab287802) is not available | Abcam [abcam.com]

Acetaminophen's Engagement with the Brain's Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic agents globally. For many years, its precise mechanism of action remained elusive. Emerging evidence has increasingly pointed towards the central nervous system, and specifically the endocannabinoid system, as a key player in mediating its therapeutic effects. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the endocannabinoid system in the brain, intended for researchers, scientists, and professionals in drug development. We will delve into the metabolic activation of this compound, its multifaceted interactions with endocannabinoid signaling pathways, and the experimental methodologies used to elucidate these mechanisms. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Metabolic Activation of this compound in the Brain

The analgesic effects of this compound are not primarily mediated by the parent compound itself, but rather by its metabolites formed within the central nervous system. A crucial step is the deacetylation of this compound to p-aminophenol, which then crosses the blood-brain barrier.[1] Within the brain, the enzyme Fatty Acid Amide Hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoylphenolamine (AM404).[2][3] This conversion is a critical activation step, as AM404 is the primary bioactive metabolite responsible for interacting with the endocannabinoid system.[2][4]

Signaling Pathway: Metabolic Conversion of this compound to AM404

Caption: Metabolic pathway of this compound to its active metabolite AM404 in the brain.

Mechanisms of Action of AM404 on the Endocannabinoid System

AM404 exerts its effects through multiple mechanisms, leading to an overall enhancement of endocannabinoid signaling and activation of other related pathways.

Inhibition of Anandamide (B1667382) Reuptake and FAAH

AM404 is a known inhibitor of the anandamide transporter, effectively blocking the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft.[5][6][7] This action increases the extracellular concentration of anandamide, making it more available to bind to cannabinoid receptors. Additionally, AM404 can inhibit FAAH, the same enzyme responsible for its synthesis, thereby reducing the degradation of anandamide.[5][8]

Activation of TRPV1 Receptors

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain perception.[2][3][9] Activation of TRPV1 receptors in brain regions like the periaqueductal gray is believed to contribute significantly to the analgesic effects of this compound.[10][11]

Indirect Activation of CB1 Receptors

The increased levels of anandamide resulting from reuptake and FAAH inhibition lead to an indirect activation of cannabinoid receptor type 1 (CB1).[5][12][13] The analgesic effect of this compound has been shown to be attenuated in CB1 receptor knockout mice and by the administration of CB1 receptor antagonists, highlighting the critical role of this receptor.[14][15]

Signaling Pathway: Multifaceted Actions of AM404

Caption: AM404's mechanisms of action within the endocannabinoid system.

A Counterintuitive Mechanism: Inhibition of 2-AG Synthesis

More recent research has unveiled a surprising and somewhat counterintuitive mechanism of this compound's action that does not involve its metabolite AM404. Studies have shown that this compound itself can directly inhibit the enzyme diacylglycerol lipase (B570770) α (DAGLα), which is responsible for the synthesis of the other major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG).[16][17] This leads to a decrease in 2-AG levels.[18] The analgesic effect in this context is still dependent on CB1 receptors, suggesting that in certain pain states, a reduction in 2-AG signaling may be antinociceptive.[18][19]

Logical Relationship: this compound's Dual Effects

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 3. Paracetamol - Wikipedia [en.wikipedia.org]

- 4. Endocannabinoid System Dysregulation from this compound Use May Lead to Autism Spectrum Disorder: Could Cannabinoid Treatment Be Efficacious? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AM404, an inhibitor of anandamide reuptake decreases Fos-immunoreactivity in the spinal cord of neuropathic rats after non-noxious stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Differentially Enhances Social Behavior and Cortical Cannabinoid Levels in Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 13. Bioactive Metabolites AM404 of Paracetamol [athenaeumpub.com]

- 14. dovepress.com [dovepress.com]

- 15. biorxiv.org [biorxiv.org]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound inhibits diacylglycerol lipase synthesis of 2-arachidonoyl glycerol: Implications for nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 19. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Analgesic Pathways of Acetaminophen Beyond COX Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic drugs globally. For decades, its mechanism of action was thought to primarily involve the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). However, a growing body of evidence has revealed that this compound's analgesic properties are largely independent of COX inhibition and are mediated through a complex interplay of central and peripheral pathways. This technical guide provides an in-depth exploration of these novel, COX-independent analgesic mechanisms of this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug development.

The central hypothesis of this compound's COX-independent analgesia revolves around its metabolism to the active compound, N-arachidonoylphenolamine (AM404), within the central nervous system (CNS).[1][2] This guide will dissect the formation of AM404 and its subsequent interactions with the endocannabinoid system, transient receptor potential (TRP) channels, and the descending serotonergic pathways. Furthermore, we will explore the emerging role of T-type calcium channels in mediating this compound's analgesic effects.

The Central Role of the Bioactive Metabolite AM404

This compound acts as a prodrug, with its primary analgesic effects being mediated by its metabolite, AM404.[3] The formation of AM404 is a two-step process:

-

Hepatic Deacetylation: In the liver, this compound is deacetylated to its precursor, p-aminophenol.[4]

-

Central FAAH-Mediated Conjugation: p-Aminophenol readily crosses the blood-brain barrier, and within the brain, it is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form AM404.[3][5] The necessity of a supra-spinally located FAAH for this compound's analgesic action has been demonstrated in inflammatory pain models.

The central formation of AM404 is the critical initiating step for the majority of this compound's COX-independent analgesic effects.

Signaling Pathway of this compound Metabolism to AM404

Caption: Metabolic conversion of this compound to its active metabolite, AM404.

Interaction with the Endocannabinoid System

The endocannabinoid system plays a crucial role in pain modulation, and AM404 interfaces with this system through multiple mechanisms.

-

CB1 Receptor Agonism: AM404 is a weak agonist of cannabinoid receptors CB1 and CB2.[6] The analgesic effect of this compound is absent in CB1 receptor knockout mice, underscoring the significance of this interaction.

-

Inhibition of Anandamide (B1667382) Reuptake: AM404 acts as an inhibitor of the anandamide transporter, leading to increased synaptic levels of the endogenous cannabinoid anandamide.[7] This indirect agonism of CB1 receptors contributes significantly to this compound's analgesic effect. Some studies report IC50 values for AM404's inhibition of anandamide accumulation in rat cortical neurons to be around 1 µM.[1]

| Compound | Receptor/Transporter | Affinity (Ki) / Potency (IC50) | Reference |

| AM404 | CB1 Receptor | ~1.8 µM (Ki) | [1] |

| Anandamide | CB1 Receptor | ~70 nM (Ki) | [8] |

| AM404 | Anandamide Transporter | ~1 µM (IC50) | [1] |

AM404's Dual Action on the Endocannabinoid System

Caption: AM404 modulates the endocannabinoid system via direct and indirect mechanisms.

Modulation of Transient Receptor Potential (TRP) Channels

AM404's interaction with TRP channels, particularly TRPV1, is a cornerstone of its analgesic effect.

-

Central TRPV1 Activation: In the brain, AM404 is a potent activator of TRPV1 channels.[9] Supraspinal activation of TRPV1, contrary to its pro-nociceptive role in the periphery, leads to antinociception. The analgesic effect of this compound is abolished in TRPV1 knockout mice. AM404 activates human TRPV1 at concentrations greater than 1µM in a concentration-dependent manner.[9]

-

Peripheral Sodium Channel Inhibition: Recent evidence suggests that AM404 produced in peripheral sensory neurons can directly inhibit voltage-gated sodium channels NaV1.7 and NaV1.8, which are crucial for pain signal transmission.[6]

| Compound | Channel | Effect | Concentration | Reference |

| AM404 | hTRPV1 | Activation | >1 µM | [9] |

| AM404 | NaV1.7 / NaV1.8 | Inhibition | Not specified | [6] |

Involvement of the Descending Serotonergic System

This compound reinforces the descending serotonergic inhibitory pain pathways, a key mechanism in its central analgesic action.

-

Increased Serotonin (B10506) Levels: Administration of this compound leads to increased levels of serotonin (5-HT) in various brain regions, including the cortex and brainstem.[2][10] For instance, a 400 mg/kg intraperitoneal dose in rats resulted in approximately 40% and 75% increases in serotonin levels in the pons and frontal cortex, respectively.[2]

-

Modulation of 5-HT Receptors: The analgesic effect of this compound can be blocked by 5-HT3 receptor antagonists like tropisetron (B1223216) and granisetron.[11] This indicates that the activation of the descending serotonergic pathway is a critical downstream effect of the upstream actions of AM404 on the endocannabinoid and TRPV1 systems.

Integrated Signaling Pathway of this compound's Central Analgesia

Caption: Central analgesic pathway of this compound involving AM404, CB1, TRPV1, and serotonergic systems.

Role of T-type Calcium Channels (Cav3.2)

Emerging research has implicated supraspinal T-type calcium channels, specifically Cav3.2, in this compound's analgesic cascade. The activation of central TRPV1 channels by AM404 leads to an inhibition of Cav3.2 channel activity. The analgesic effect of paracetamol is lost when these supraspinal Cav3.2 channels are inhibited, suggesting that Cav3.2 inhibition is a downstream consequence of TRPV1 activation and a crucial step in the analgesic pathway.

| Channel | Modulator | Effect | Reference |

| Cav3.2 (supraspinal) | AM404 (via TRPV1 activation) | Inhibition | [3] |

Experimental Protocols

Formalin Test for Nociception in Mice

This test is used to assess analgesic efficacy in a model of tonic pain.

Protocol:

-

Animal Acclimation: Acclimate adult male C57Bl6 mice to the testing environment for at least 1 hour.

-

Drug Administration: Administer this compound (e.g., 100 or 300 mg/kg, intraperitoneally) or vehicle 30 minutes prior to formalin injection.[12]

-

Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[13]

-

Observation: Immediately after injection, place the mouse in an observation chamber. Record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Neurogenic pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory pain): 15-30 minutes post-injection.[14]

-

-

Data Analysis: Compare the licking/biting time between the drug-treated and vehicle-treated groups for both phases. A significant reduction in licking/biting time indicates an analgesic effect. This compound dose-dependently decreases phase 2 flinching.[12]

Workflow for the Formalin Test

Caption: Experimental workflow for the mouse formalin test.

Von Frey Test for Mechanical Allodynia in Rats

This test measures the paw withdrawal threshold to a mechanical stimulus, indicating the level of mechanical sensitivity.

Protocol:

-

Animal Model: Use a rat model of neuropathic pain, such as the spinal nerve ligation model.[10]

-

Acclimation: Place the rat in a cage with a wire mesh floor and allow it to acclimate.

-

Drug Administration: Administer this compound (e.g., 25, 50, 100, 200, and 300 mg/kg, intraperitoneally) or saline.[10]

-

Stimulation: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

-

Threshold Determination: The paw withdrawal threshold is the lowest force that evokes a withdrawal response. The up-down method is often used to determine this threshold.[10]

-

Data Collection: Measure the paw withdrawal threshold at baseline and at various time points after drug administration (e.g., 15, 30, 60, 90, 120, 180, 240, and 360 minutes).[10]

-

Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and saline-treated groups. An increase in the withdrawal threshold indicates an anti-allodynic effect. This compound has been shown to increase the paw withdrawal threshold in a dose-dependent manner in neuropathic pain models.[10]

Cold Pressor Test in Humans

This test is a common method for inducing pain in a controlled laboratory setting to evaluate the efficacy of analgesics.

Protocol:

-

Participant Selection: Recruit healthy volunteers.

-

Baseline Measurement: Establish a baseline pain threshold and tolerance by having the participant immerse their non-dominant hand in a circulating cold water bath maintained at a constant temperature (e.g., 1-4°C).[15]

-

Drug Administration: In a double-blind, randomized, placebo-controlled design, administer a single oral dose of this compound (e.g., 1000 mg) or placebo.[2]

-

Pain Assessment: At specified time intervals after drug administration, repeat the cold pressor test. Measure:

-

Pain Threshold: The time at which the sensation is first perceived as painful.

-

Pain Tolerance: The maximum time the participant can endure the cold stimulus.

-

-

Data Analysis: Compare the changes in pain threshold and tolerance from baseline between the this compound and placebo groups. Studies have shown that a 1000 mg dose of this compound significantly increases pain tolerance in the cold pressor test compared to placebo.[2]

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This technique is used to record the electrical activity of single cells and assess the effect of compounds on ion channel function.

Protocol for Assessing AM404 on TRPV1 Channels:

-

Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the human TRPV1 channel.

-

Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 ATP, with pH adjusted to 7.3 with KOH.

-

External Solution: The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -60 mV.

-

Apply voltage ramps or steps to elicit TRPV1 currents.

-

Perfuse the cell with the external solution containing various concentrations of AM404 (e.g., 1-30 µM).[9]

-

-

Data Analysis: Measure the changes in current amplitude and kinetics in the presence of AM404 to determine its effect on TRPV1 channel activity.

Conclusion

The analgesic action of this compound is far more complex than simple COX inhibition. The discovery of its metabolism to the active compound AM404 in the CNS has opened up new avenues of research into its intricate mechanisms of action. The interplay between the endocannabinoid system, TRP channels, the descending serotonergic pathways, and T-type calcium channels provides a more comprehensive understanding of how this widely used drug alleviates pain. This in-depth technical guide serves as a valuable resource for scientists and researchers, providing the foundational knowledge and experimental frameworks necessary to further investigate these novel analgesic pathways and to develop new, more effective pain therapies.

References

- 1. The antinociceptive effect of this compound in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-related effects of oral this compound on cold-induced pain: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of TRPV1 and cannabinoid CB1 receptors in AM 404-evoked hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paracetamol - Wikipedia [en.wikipedia.org]

- 7. The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.mermaidchart.com [docs.mermaidchart.com]

- 9. Activation of the capsaicin-receptor TRPV1 by the this compound metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accurateclinic.com [accurateclinic.com]

The Serotonergic Connection: An In-depth Examination of Acetaminophen's In Vivo Effects on Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen, a widely utilized analgesic and antipyretic, has long been the subject of research to fully elucidate its mechanism of action. Beyond its well-documented effects on the cyclooxygenase (COX) pathway, a significant body of in vivo evidence points towards the crucial involvement of the central serotonergic system in its analgesic properties. This technical guide synthesizes findings from numerous in vivo studies, detailing the impact of this compound on serotonergic pathways. It presents quantitative data on neurotransmitter level changes, outlines key experimental methodologies, and provides visual representations of the implicated signaling cascades and experimental designs. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, fostering a deeper understanding of this compound's complex pharmacology and paving the way for future investigations.

Introduction

The analgesic effect of this compound is not solely attributable to its weak inhibition of COX enzymes.[1] In vivo studies have consistently demonstrated that the central nervous system, particularly the serotonergic pathways, plays a significant role.[2][3] It is understood that this compound's primary site of action is within the central nervous system.[4] The descending serotonergic pathways, originating in the brainstem and projecting to the spinal cord, are critical in modulating pain perception. Evidence suggests that this compound enhances the activity of these inhibitory pathways, thereby contributing to its analgesic effect.[2][5][6]

This guide will delve into the in vivo evidence of this compound's interaction with the serotonergic system, focusing on its effects on serotonin (B10506) (5-hydroxytryptamine, 5-HT) levels, receptor interactions, and the role of its metabolites.

Impact of this compound on Serotonin Levels

In vivo studies in animal models, primarily rats, have consistently shown that systemic administration of this compound leads to an increase in serotonin levels in various brain regions. This elevation is a key indicator of the drug's influence on the serotonergic system.

Table 1: Effects of this compound Administration on Serotonin (5-HT) and 5-Hydroxyindoleacetic Acid (5-HIAA) Levels in Rat Brain

| Brain Region | This compound Dose | Change in 5-HT Levels | Change in 5-HIAA Levels | Reference |

| Frontal Cortex | 400 mg/kg (i.p.) | ~75% increase | Not specified | [2] |

| Pons | 400 mg/kg (i.p.) | ~40% increase | Not specified | [2] |

| Frontal Cortex | 400 mg/kg (oral) | Increased | Not specified | [2] |

| Brain Stem | 400 mg/kg (oral) | Increased | Not specified | [2] |

| Prefrontal Cortex | 10 mg/kg (s.c.) | Increased | Not specified | [2] |

| Hypothalamus | 10 mg/kg (s.c.) | No change | Decreased | [2] |

| Striatum | 10 mg/kg (s.c.) | No change | Decreased | [2] |

| Posterior Cortex | 200-400 mg/kg (oral) | Significant increase | No change | [7][8] |

| Hypothalamus | 200-400 mg/kg (oral) | Significant increase | No change | [7][8] |

| Striatum | 200-400 mg/kg (oral) | Significant increase | No change | [7][8] |

| Hippocampus | 200-400 mg/kg (oral) | Significant increase | No change | [7][8] |

| Brain Stem | 200-400 mg/kg (oral) | Significant increase | No change | [7][8] |

| Spinal Cord | 200-400 mg/kg (oral) | No change | No change | [7][8] |

| Forebrain | 100 mg/kg | Rise | Reduction (urinary) | [9] |

i.p. - intraperitoneal; s.c. - subcutaneous

Interaction with Serotonergic Receptors

This compound's influence on the serotonergic system is further evidenced by its interaction with various 5-HT receptor subtypes. It is important to note that these interactions are believed to be indirect, as studies have shown that this compound does not directly bind to 5-HT receptors.[2][10] The analgesic effect of this compound can be attenuated by antagonists of specific 5-HT receptors, highlighting their involvement in its mechanism of action.

Table 2: Involvement of 5-HT Receptor Subtypes in this compound-Induced Analgesia

| 5-HT Receptor Subtype | Role in this compound Analgesia | Evidence | Reference |

| 5-HT1A | Modulatory role; conflicting results. Blockade may enhance analgesia. | Agonists (e.g., 8-OH-DPAT) decrease the antinociceptive effect, while antagonists (e.g., WAY 100635) can increase it. | [2][6][8] |

| 5-HT1B | Implicated in analgesia. | Antagonists (e.g., penbutolol) partially inhibit the antinociceptive effect. Agonists (e.g., CP 93129) can prevent analgesia. | [2][11] |

| 5-HT2A | Involved in analgesia. | Antagonists (e.g., ketanserin) partially inhibit the antinociceptive effect. Chronic this compound administration leads to a downregulation of 5-HT2A receptors. | [11][12] |

| 5-HT2C | Implicated in analgesia. | Antagonists (e.g., mesulergine) partially inhibit the antinociceptive effect. | [11] |

| 5-HT3 | Crucial for analgesia. | Antagonists (e.g., tropisetron, granisetron, ondansetron) inhibit the analgesic effect of this compound in both animal and human studies. | [1][2][13][14][15] |

The Role of this compound Metabolites

The metabolic pathway of this compound is complex, and its metabolites play a crucial role in its pharmacological activity.[16] One key metabolite, N-arachidonoyl-phenolamine (AM404), is formed in the brain and spinal cord and is known to contribute significantly to the analgesic effect of this compound.[1][2] AM404 is believed to activate the descending serotonergic antinociceptive pathway, potentially via its action on TRPV1 and CB1 receptors.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the in vivo study of this compound's impact on serotonergic pathways.

Chemical Depletion of Serotonergic Pathways

-

Objective: To determine the necessity of intact serotonergic pathways for this compound-induced analgesia.

-

Method:

-

Neurotoxin Administration: Rats are administered with 5,6-dihydroxytryptamine (B1219781) (5,6-DHT) or 5,7-dihydroxytryptamine (B1205766) (5,7-DHT) either intrathecally (i.t.) or intracerebroventricularly (i.c.v.). These neurotoxins selectively destroy serotonergic neurons.[2][5]

-

Recovery Period: A recovery period is allowed for the acute effects of the neurotoxin to subside and for the depletion of serotonin to stabilize.

-

This compound Administration: this compound is administered systemically (e.g., intraperitoneally or orally).

-

Nociceptive Testing: The analgesic effect is assessed using various pain models such as the formalin test, hot-plate test, or paw pressure test.[2][5][6]

-

Biochemical Analysis: Brain and spinal cord tissues are collected to confirm the depletion of serotonin and its metabolites (e.g., 5-HIAA) using techniques like high-performance liquid chromatography (HPLC).

-

In Vivo Microdialysis for Neurotransmitter Monitoring

-

Objective: To measure real-time changes in extracellular serotonin and other monoamine levels in specific brain regions following this compound administration.

-

Method:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., hypothalamus, striatum) of an anesthetized rat.[17][18][19]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

-

This compound Administration: this compound is administered, and dialysate collection continues.

-

Sample Analysis: The concentration of serotonin and its metabolites in the dialysate is quantified using sensitive analytical methods like HPLC coupled with electrochemical or fluorescence detection.[17]

-

Radioligand Binding Assays

-

Objective: To investigate changes in the density (Bmax) and affinity (Kd) of serotonin receptors in brain tissue following acute or chronic this compound treatment.

-

Method:

-

Tissue Preparation: Brain regions of interest (e.g., frontal cortex, brainstem) are dissected from control and this compound-treated animals.[12]

-

Membrane Preparation: Crude membrane fractions containing the receptors are prepared by homogenization and centrifugation.

-

Incubation: The membrane preparations are incubated with a specific radiolabeled ligand (e.g., [3H]spiperone or [3H]ketanserin for 5-HT2A receptors) at various concentrations.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: Scatchard analysis is performed to determine the Bmax and Kd values.[12]

-

Visualizations

Signaling Pathway of this compound's Analgesic Action via the Serotonergic System

References

- 1. Analgesic Effect of this compound: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Contribution of Serotonergic Receptors and Nitric Oxide Systems in the Analgesic Effect of this compound: An Overview of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. turkjps.org [turkjps.org]

- 6. Effect of drugs modulating serotonergic system on the analgesic action of paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on monoaminergic systems in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits liver trytophan-2,3-dioxygenase activity with a concomitant rise in brain serotonin levels and a reduction in urinary 5-hydroxyindole acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]